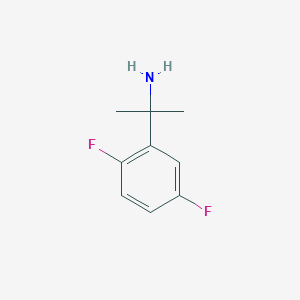
2-(2,5-Difluorophenyl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Difluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H11F2N. It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)propan-2-amine typically involves the reaction of 2,5-difluorobenzaldehyde with nitroethane to form 2,5-difluorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(2,5-Difluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,5-difluorophenylacetone or 2,5-difluorobenzoic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenylpropanamines with different functional groups.
科学研究应用
2-(2,5-Difluorophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,5-Difluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-(3,5-Difluorophenyl)propan-2-amine: Similar structure but with fluorine atoms at the 3 and 5 positions.
2-(2,4-Difluorophenyl)propan-2-amine: Fluorine atoms at the 2 and 4 positions.
2-(2,6-Difluorophenyl)propan-2-amine: Fluorine atoms at the 2 and 6 positions.
Uniqueness
2-(2,5-Difluorophenyl)propan-2-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interaction with biological targets. This unique structure can lead to different pharmacological and industrial properties compared to its analogs .
属性
分子式 |
C9H11F2N |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
2-(2,5-difluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11F2N/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5H,12H2,1-2H3 |
InChI 键 |
FCMIRPYKIOOWFE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=C(C=CC(=C1)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















